2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine
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Overview
Description
2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group derived from tetrahydronaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with morpholine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the morpholine ring. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfonates, while reduction could produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for understanding biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The phenyl and morpholine groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride: A precursor in the synthesis of the target compound.
2-phenyl-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with different functional groups.
5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride: Another related compound with a ketone group instead of the morpholine ring.
Uniqueness
2-phenyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine is unique due to the combination of its morpholine ring, phenyl group, and sulfonyl group derived from tetrahydronaphthalene. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-phenyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-25(23,19-11-10-16-6-4-5-9-18(16)14-19)21-12-13-24-20(15-21)17-7-2-1-3-8-17/h1-3,7-8,10-11,14,20H,4-6,9,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCGYRFIBACBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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